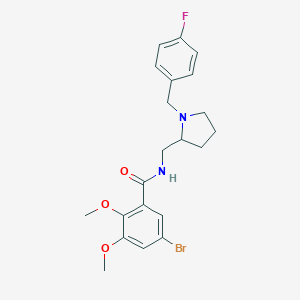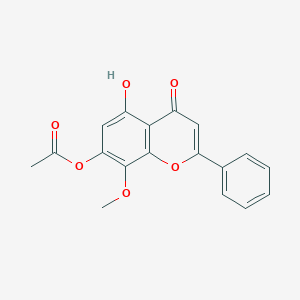
6,7-Dimethoxy-2,3-dimethylquinoxaline
Overview
Description
6,7-Dimethoxy-2,3-dimethylquinoxaline (6,7-DMDQ) is an organometallic compound of quinoxaline, a heterocyclic aromatic compound. It is a yellow crystalline solid with a molecular weight of 206.3 g/mol. 6,7-DMDQ is an important intermediate in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. 6,7-DMDQ has been studied extensively for its potential as a therapeutic agent due to its unique chemical structure and its ability to interact with biological systems.
Scientific Research Applications
Anticonvulsant Activity : Compounds like 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline show significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Analgesic and Anti-Inflammatory Effects : Derivatives such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit promising analgesic and anti-inflammatory effects, indicating potential as a new non-narcotic analgesic (Rakhmanova et al., 2022).
P-glycoprotein (P-gp) Activity Separation : Deconstructing the 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).
Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory can accurately model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).
Antimicrobial Properties : Compounds such as 2,6-dimethoxy-1,4-benzoquinone and its analogues have been found to show antimicrobial activity against various food-borne bacteria, making them useful as food supplemental agents (Park et al., 2014).
Antimalarial Activity : Compounds like 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine exhibit high antimalarial activity, showing promise as drug leads (Mizukawa et al., 2021).
Antifungal Activity : Derivatives of 2,3-dimethylquinoxaline have shown promising antifungal activity against a wide range of pathogenic fungi, including potential in treating oral candidiasis in mice models (Alfadil et al., 2021).
Pesticidal Activity : Some synthesized compounds show herbicidal, insecticidal, and fungicidal activities against various plants, indicating potential as plant protection products (Pyrko, 2022).
Photovoltaic Performance : Quinoxaline-functionalized C60 derivatives, such as TQMA and TQBA, have shown promising performance in organic solar cells, suggesting potential for improved power conversion efficiency (Chen et al., 2014).
Antiproliferative Potential : Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid have shown notable antiproliferative potential and protective action on liver tissues, warranting further investigation for anticancer therapy (Kumar et al., 2017).
Safety and Hazards
6,7-Dimethoxy-2,3-dimethylquinoxaline is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It has the signal word ‘Warning’ and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6,7-dimethoxy-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186100 | |
| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32388-00-4 | |
| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 6,7-dimethoxy-2,3-dimethylquinoxaline according to the research?
A1: The research paper describes the synthesis and use of this compound as a part of a liquid chromatographic method with fluorescence detection. [] This method aims to quantify methylglyoxal, a reactive dicarbonyl compound implicated in various biological processes and diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)






